Comprehensive Physicochemical and Synthetic Profiling of 2-(Piperidin-4-ylmethyl)pyridine
Comprehensive Physicochemical and Synthetic Profiling of 2-(Piperidin-4-ylmethyl)pyridine
Executive Summary
In modern medicinal chemistry, the strategic incorporation of basic, sp3-rich heterocycles is a proven tactic to improve the physicochemical properties of drug candidates, including aqueous solubility, metabolic stability, and target binding affinity. 2-(Piperidin-4-ylmethyl)pyridine (CAS: 811812-57-4) is a highly versatile bifunctional building block [1]. Featuring both an sp3-hybridized piperidine nitrogen and an sp2-hybridized pyridine nitrogen, this compound serves as a critical intermediate in the synthesis of advanced therapeutics, including phosphatidylinositol 3-kinase (PI3K) inhibitors and euchromatic histone-lysine N-methyltransferase (EHMT1/EHMT2) modulators [2, 3].
This whitepaper provides an in-depth technical analysis of its molecular weight, chemical formula, structural causality, and field-proven protocols for its synthetic integration and analytical validation.
Physicochemical Parameters & Structural Causality
The molecular formula of 2-(Piperidin-4-ylmethyl)pyridine is C11H16N2 , corresponding to a molecular weight of 176.26 g/mol [4]. The precise atomic composition dictates its behavior in both synthetic environments and biological systems.
Quantitative Data Summary
| Parameter | Value | Causality / Significance in Drug Design |
| Chemical Formula | C11H16N2 | Provides a balanced ratio of lipophilic carbon framework to polar nitrogen atoms, optimizing cell permeability. |
| Molecular Weight | 176.263 g/mol | Low molecular weight allows for downstream functionalization without exceeding Lipinski's Rule of 5 (MW < 500 Da) in the final drug candidate. |
| Monoisotopic Mass | 176.13135 Da | Critical for high-resolution mass spectrometry (HRMS) validation; expected protonated adduct [M+H]+ at m/z 177.1386 [5]. |
| Topological Polar Surface Area (TPSA) | 24.92 Ų | Low TPSA ensures excellent membrane permeability, making it suitable for central nervous system (CNS) targeting if required [1]. |
| LogP (Predicted) | ~1.95 | Moderate lipophilicity ensures a balance between aqueous solubility and lipid bilayer partitioning. |
Causality in Structural Design
The architecture of C11H16N2 is not merely a scaffold; it is a functional tool. The secondary amine of the piperidine ring is highly nucleophilic, making it the primary site for functionalization (e.g., alkylation, acylation, or Buchwald-Hartwig amination). Conversely, the pyridine ring acts as a hydrogen-bond acceptor and can participate in pi-stacking interactions within enzyme active sites (such as the ATP-binding pocket of kinases)[3]. The methylene bridge (-CH2-) between the two rings provides crucial conformational flexibility, allowing the molecule to adopt optimal binding geometries that rigid fused-ring systems cannot achieve.
Synthetic Utility & Integration Workflows
When integrating 2-(Piperidin-4-ylmethyl)pyridine into a larger drug scaffold, the secondary amine is typically reacted with an electrophilic core (e.g., an aryl halide or heteroaryl chloride).
Fig 1: Synthetic integration pathway of 2-(Piperidin-4-ylmethyl)pyridine into target inhibitors.
Protocol: Nucleophilic Aromatic Substitution (SNAr) Integration
This self-validating protocol describes the coupling of 2-(Piperidin-4-ylmethyl)pyridine with a generic heteroaryl chloride to build a kinase inhibitor precursor [2].
Step-by-Step Methodology:
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Preparation: In an oven-dried 50 mL round-bottom flask, dissolve the electrophilic heteroaryl chloride (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).
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Causality: Anhydrous DMF is chosen due to its high dielectric constant, which stabilizes the polar transition state of the SNAr reaction, accelerating the rate.
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Amine Addition: Add 2-(Piperidin-4-ylmethyl)pyridine (1.2 equiv) to the solution.
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Causality: A slight excess of the amine ensures complete consumption of the more valuable electrophilic scaffold.
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Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv).
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Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct generated during the reaction, preventing the protonation of the piperidine nitrogen which would otherwise kill its nucleophilicity.
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Thermal Activation: Heat the reaction mixture to 85 °C under a nitrogen atmosphere for 4–6 hours.
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Self-Validating Check (In-Process Control): Monitor the reaction via LC-MS. Do not proceed to workup until the peak corresponding to the starting heteroaryl chloride has disappeared and a new peak corresponding to the product mass ([M+H]+) is dominant.
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Workup: Cool to room temperature, quench with saturated aqueous NaHCO3, and extract with ethyl acetate (3x). Wash the combined organic layers with brine (to remove DMF), dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Analytical Validation Protocol
To ensure scientific integrity, the identity and purity of 2-(Piperidin-4-ylmethyl)pyridine (whether purchased from vendors like Sigma-Aldrich or synthesized de novo) must be rigorously verified before use [4].
Fig 2: Self-validating analytical workflow for molecular weight and structural confirmation.
Protocol: LC-MS and NMR Confirmation
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Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol.
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Causality: Methanol ensures complete dissolution while being highly compatible with Electrospray Ionization (ESI).
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System Blank (Self-Validation): Run a pure methanol blank injection first to establish a baseline and ensure the column is free of carryover.
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Liquid Chromatography (LC): Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm). Use a mobile phase gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) from 5% to 95% organic over 5 minutes.
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Causality: Formic acid acts as an ion-pairing agent, improving peak shape for basic amines and facilitating protonation for positive-ion MS detection.
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Mass Spectrometry (MS): Operate the mass spectrometer in ESI positive mode.
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Expected Result: The exact molecular weight is 176.13135 Da. You must observe a dominant pseudo-molecular ion peak at m/z 177.13 corresponding to [M+H]+ [5].
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Nuclear Magnetic Resonance (NMR): Dissolve 10 mg of the compound in CDCl3 or DMSO-d6.
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Expected Result: The 1H-NMR spectrum must show distinct aromatic protons for the pyridine ring (4 protons, typically between 7.0–8.5 ppm) and aliphatic protons for the piperidine ring and methylene bridge (11 protons, between 1.0–3.0 ppm). The broad singlet for the secondary amine (NH) will exchange with D2O if a deuterium shake is performed (a self-validating structural proof).
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References
- Google Patents. "WO2017181177A1 - Amine-substituted aryl or heteroaryl compounds as ehmt1 and ehmt2 inhibitors." World Intellectual Property Organization.
- Google Patents. "US8153629B2 - Pharmaceutical compounds (PI3K Inhibitors)." United States Patent and Trademark Office.
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PubChemLite / LCSB. "811812-57-4 (C11H16N2) - PubChemLite." Université du Luxembourg. URL:[Link]
